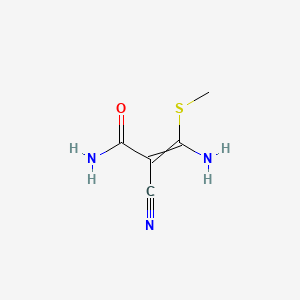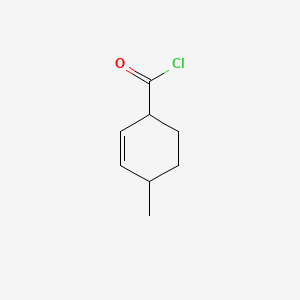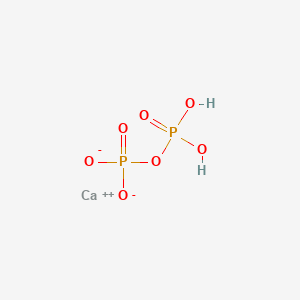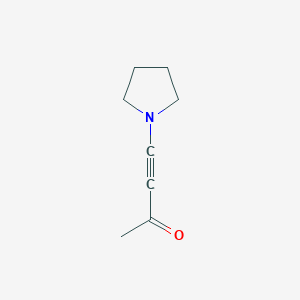![molecular formula C12H17NO3 B13818008 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde CAS No. 384823-61-4](/img/structure/B13818008.png)
3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzaldehyde, featuring both diethylamino and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde typically involves the condensation of 2,4-dihydroxybenzaldehyde with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxy groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Diethylamino)methyl]-2,3-dihydro-4H-chromen-4-one hydrochloride
- 5-tert-butyl-3-[(diethylamino)methyl][1,1’-biphenyl]-2-ol hydrochloride
Uniqueness
3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
384823-61-4 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(diethylaminomethyl)-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C12H17NO3/c1-3-13(4-2)7-10-11(15)6-5-9(8-14)12(10)16/h5-6,8,15-16H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
ZWYBOUOVDJXBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC(=C1O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)





